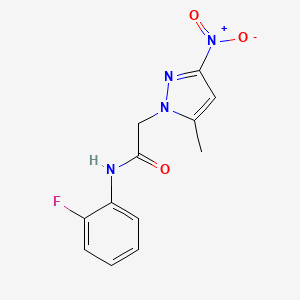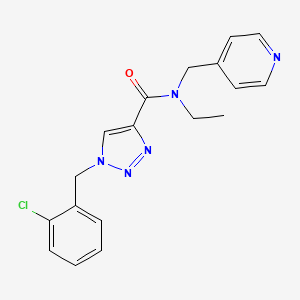![molecular formula C23H36N2O4 B6036548 3-[1-[(3-ethoxy-4-methoxyphenyl)methyl]piperidin-4-yl]-N-(oxolan-2-ylmethyl)propanamide](/img/structure/B6036548.png)
3-[1-[(3-ethoxy-4-methoxyphenyl)methyl]piperidin-4-yl]-N-(oxolan-2-ylmethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-[(3-ethoxy-4-methoxyphenyl)methyl]piperidin-4-yl]-N-(oxolan-2-ylmethyl)propanamide is a complex organic compound that features a piperidine ring substituted with an ethoxy and methoxy phenyl group, and a propanamide moiety linked to an oxolan-2-ylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[(3-ethoxy-4-methoxyphenyl)methyl]piperidin-4-yl]-N-(oxolan-2-ylmethyl)propanamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.
Substitution with Ethoxy and Methoxy Phenyl Group: The piperidine ring is then functionalized with the ethoxy and methoxy phenyl group through a nucleophilic substitution reaction.
Attachment of the Propanamide Moiety: The propanamide group is introduced via an amide coupling reaction, often using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).
Linking the Oxolan-2-ylmethyl Group: The final step involves the attachment of the oxolan-2-ylmethyl group through a nucleophilic substitution reaction, using a suitable leaving group such as a halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-[1-[(3-ethoxy-4-methoxyphenyl)methyl]piperidin-4-yl]-N-(oxolan-2-ylmethyl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to a physiological response. The exact pathways involved would depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 3-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]-N-(oxolan-2-ylmethyl)propanamide
- 3-[1-[(4-ethoxyphenyl)methyl]piperidin-4-yl]-N-(oxolan-2-ylmethyl)propanamide
Uniqueness
The unique combination of the ethoxy and methoxy groups on the phenyl ring, along with the specific substitution pattern on the piperidine ring, distinguishes 3-[1-[(3-ethoxy-4-methoxyphenyl)methyl]piperidin-4-yl]-N-(oxolan-2-ylmethyl)propanamide from other similar compounds. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
特性
IUPAC Name |
3-[1-[(3-ethoxy-4-methoxyphenyl)methyl]piperidin-4-yl]-N-(oxolan-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O4/c1-3-28-22-15-19(6-8-21(22)27-2)17-25-12-10-18(11-13-25)7-9-23(26)24-16-20-5-4-14-29-20/h6,8,15,18,20H,3-5,7,9-14,16-17H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJAOLBREUBGKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCC(CC2)CCC(=O)NCC3CCCO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(5E)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B6036471.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[2-(1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B6036478.png)

![1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpiperidine](/img/structure/B6036484.png)
![6-(2-chlorophenyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6036497.png)
![N-methyl-N-(tetrahydro-3-furanyl)-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6036508.png)
![2-{[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B6036519.png)
![4-methoxy-N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6036532.png)
![1-(2-fluorobenzyl)-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6036540.png)

![ETHYL 3-(4-METHYLPHENYL)-3-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]PROPANOATE](/img/structure/B6036556.png)
![N~2~-(5-chloro-2-methylphenyl)-N~1~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6036559.png)
![N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-3-(1H-pyrazol-4-yl)propanamide](/img/structure/B6036570.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-({[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}amino)-2-pyrrolidinone](/img/structure/B6036572.png)
